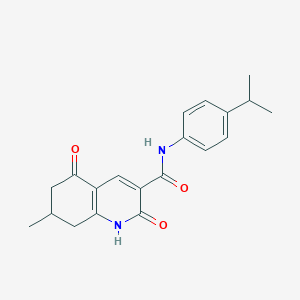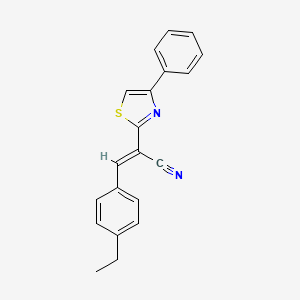![molecular formula C9H10N4O2S B5321685 N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid](/img/structure/B5321685.png)
N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid, also known as NPE-CHT, is a chemical compound that has gained increasing attention in the field of scientific research. This compound is a thiosemicarbazone derivative that has been synthesized and used for various purposes in the laboratory. In
作用機序
The mechanism of action of N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid involves the formation of a complex with copper ions. This complex then interacts with DNA, leading to the inhibition of topoisomerase II activity and the induction of apoptosis in cancer cells. The copper ion is thought to play a crucial role in the cytotoxicity of this compound, as it enhances the binding of the compound to DNA.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to the production of reactive oxygen species (ROS) and the activation of the p53 pathway. It also inhibits the activity of NF-κB, a transcription factor that is involved in inflammation and cell survival.
実験室実験の利点と制限
One of the main advantages of using N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid in lab experiments is its high cytotoxicity towards cancer cells. It has been found to be more effective than other thiosemicarbazone derivatives, such as 2-acetylpyridine thiosemicarbazone (ATP). However, this compound has several limitations as well. It is highly unstable in aqueous solutions and can decompose rapidly, leading to the formation of toxic byproducts. It also has poor solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the research on N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid. One area of interest is the development of more stable analogs of this compound that can be used in vivo. Another area is the investigation of the potential of this compound as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its full potential as an anticancer agent.
合成法
The synthesis of N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide in ethanol under reflux conditions. The reaction mixture is then treated with hydrochloric acid to obtain this compound as a yellow solid. The purity of the compound can be determined using thin-layer chromatography and melting point analysis.
科学的研究の応用
N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid has been extensively used in scientific research as a potential anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
特性
IUPAC Name |
[(Z)-1-(2-nitrophenyl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-6(11-12-9(10)16)7-4-2-3-5-8(7)13(14)15/h2-5H,1H3,(H3,10,12,16)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTPCFPNMVQYEQ-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(butylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321622.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5321631.png)

![2-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5321645.png)

![2-(2,3-dihydro-1H-indol-1-yl)-2-oxo-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5321653.png)
![(4aS*,8aR*)-6-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5321655.png)
![4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine](/img/structure/B5321660.png)
![2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5321664.png)
![2-(1,2-benzisoxazol-3-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5321666.png)
![5-methoxy-2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-pyridinone](/img/structure/B5321670.png)

![5-isopropyl-2-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5321692.png)